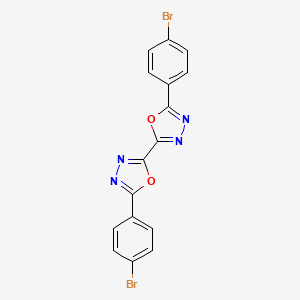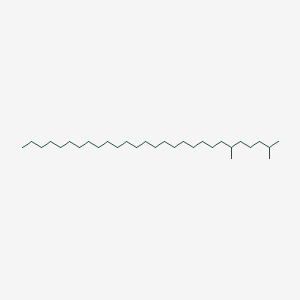![molecular formula C31H44O5 B14334266 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate CAS No. 103408-70-4](/img/structure/B14334266.png)
4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate is a chemical compound with the molecular formula C31H44O4 . It contains a total of 79 atoms, including 44 hydrogen atoms, 31 carbon atoms, and 4 oxygen atoms . This compound is characterized by its complex structure, which includes multiple aromatic rings and ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-hydroxybenzoic acid derivatives and alcohols in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions are crucial to ensure the quality of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted aromatic compounds.
Scientific Research Applications
4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential pharmacological properties and interactions with biological targets.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These products can further interact with various biological pathways, potentially influencing enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(hexyloxy)benzoate
- 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(heptyloxy)benzoate
Uniqueness
4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate is unique due to its specific combination of aromatic rings and long alkyl chains. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
103408-70-4 |
|---|---|
Molecular Formula |
C31H44O5 |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
[4-(2-methylbutoxycarbonyl)phenyl] 4-dodecoxybenzoate |
InChI |
InChI=1S/C31H44O5/c1-4-6-7-8-9-10-11-12-13-14-23-34-28-19-15-27(16-20-28)31(33)36-29-21-17-26(18-22-29)30(32)35-24-25(3)5-2/h15-22,25H,4-14,23-24H2,1-3H3 |
InChI Key |
XAVDDDIKSYICHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


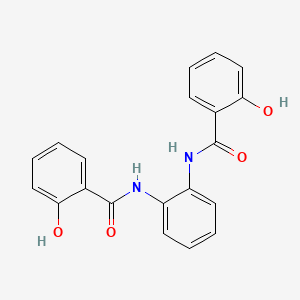

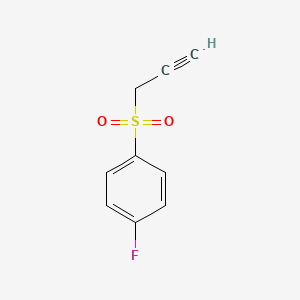
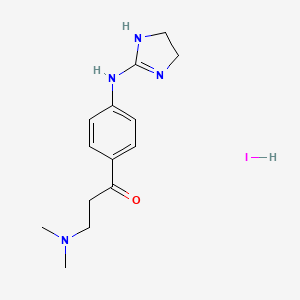
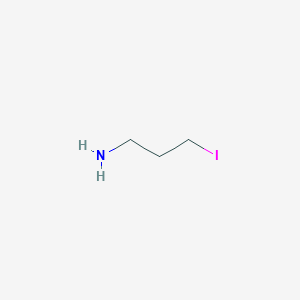
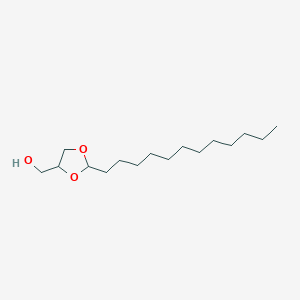

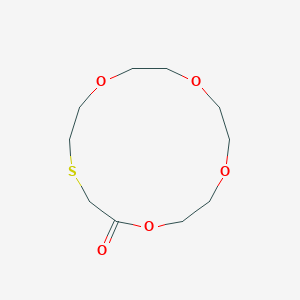
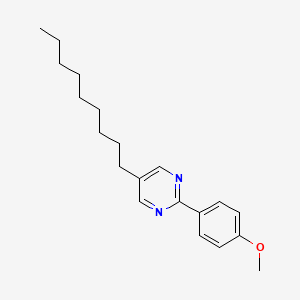
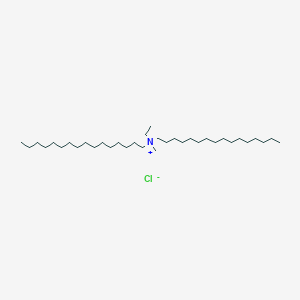

![N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B14334264.png)
